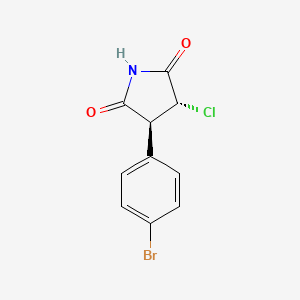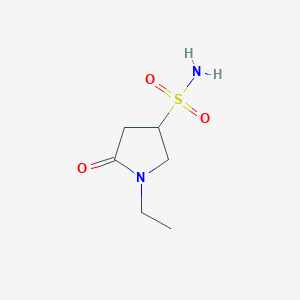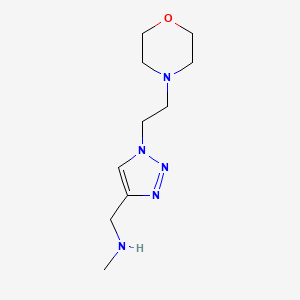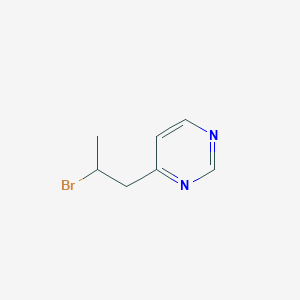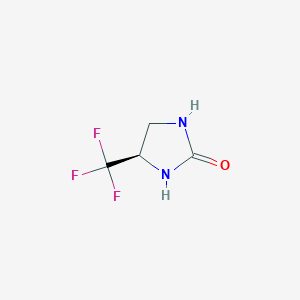
2,3,3-Trimethylmorpholinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethylmorpholine hydrochloride is a chemical compound belonging to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethylmorpholine hydrochloride typically involves the reaction of 2,3,3-trimethylmorpholine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 2,3,3-Trimethylmorpholine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of 2,3,3-trimethylmorpholine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent quality.
化学反応の分析
Types of Reactions: 2,3,3-Trimethylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: N-oxides of 2,3,3-trimethylmorpholine.
Reduction: Various amine derivatives.
Substitution: Substituted morpholine derivatives.
科学的研究の応用
2,3,3-Trimethylmorpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3,3-trimethylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Morpholine: A simpler analog with a similar ring structure but without the methyl substitutions.
N-Methylmorpholine: Another derivative with a single methyl group attached to the nitrogen atom.
2,6-Dimethylmorpholine: A compound with methyl groups at different positions on the morpholine ring.
Uniqueness: 2,3,3-Trimethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for applications where other morpholine derivatives may not be as effective.
特性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC名 |
2,3,3-trimethylmorpholine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-7(2,3)8-4-5-9-6;/h6,8H,4-5H2,1-3H3;1H |
InChIキー |
KDVSEKOXAQDWNJ-UHFFFAOYSA-N |
正規SMILES |
CC1C(NCCO1)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



